1,4-di(1H-pyrazol-4-yl)benzene
Overview
Description
1,4-Di(1H-pyrazol-4-yl)benzene is an organic compound with the molecular formula C12H10N4. It is characterized by a benzene ring substituted with two pyrazole groups at the 1 and 4 positions.
Mechanism of Action
Target of Action
It’s known that this compound can be used in the synthesis of metal-organic frameworks (mofs) , which have applications in various fields including sensing and gas storage .
Mode of Action
In the context of mofs, it likely acts as a linker molecule, connecting metal ions to form the framework .
Result of Action
In the context of mofs, it contributes to the formation of the framework structure, which can have various applications depending on the specific mof .
Action Environment
The action, efficacy, and stability of 1,4-di(1H-pyrazol-4-yl)benzene can be influenced by various environmental factors. For instance, its solubility in organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane suggests that the presence of these solvents could impact its action. Furthermore, it should be stored in a dry environment at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Di(1H-pyrazol-4-yl)benzene can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,4-diketones. This reaction typically occurs under mild conditions and can be catalyzed by various agents, including silver and copper salts .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Di(1H-pyrazol-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyrazole rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce halogenated pyrazole derivatives .
Scientific Research Applications
1,4-Di(1H-pyrazol-4-yl)benzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4-Di(1H-pyrazol-4-yl)benzene: Unique for its symmetrical structure and dual pyrazole rings.
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole: Contains a thiadiazole ring, offering different electronic properties.
4,9-Di(1H-pyrazol-4-yl)naphtho[2,3-c][1,2,5]selenadiazole: Incorporates a naphthalene ring, providing increased rigidity and potential for π-π interactions.
Uniqueness: this compound stands out due to its symmetrical structure, which can lead to unique electronic and steric properties. This makes it particularly useful in the design of coordination complexes and advanced materials .
Properties
IUPAC Name |
4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-10(12-7-15-16-8-12)4-3-9(1)11-5-13-14-6-11/h1-8H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGLQPNWHSDVER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C3=CNN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036248-62-0 | |
Record name | 1,4-Di(4'-pyrazolyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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